molecular formula C15H20BrNO3 B2468226 tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate CAS No. 1803587-41-8

tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate

Cat. No.: B2468226
CAS No.: 1803587-41-8
M. Wt: 342.233
InChI Key: IHGNVKKBXUGWFC-UHFFFAOYSA-N
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Description

tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C15H20BrNO3 It is a derivative of oxetane, a four-membered cyclic ether, and contains a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl oxetane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used to study the effects of oxetane derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate
  • tert-Butyl ((3-(4-chlorophenyl)oxetan-3-yl)methyl)carbamate
  • tert-Butyl ((3-(4-fluorophenyl)oxetan-3-yl)methyl)carbamate

Comparison:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse applications, from drug discovery to material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[3-(4-bromophenyl)oxetan-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-15(9-19-10-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGNVKKBXUGWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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